![molecular formula C13H9N3O2 B1335972 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine CAS No. 866138-02-5](/img/structure/B1335972.png)

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds featuring an imidazole ring fused to a pyrimidine ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been explored through various methods. One approach involves tandem [8 + 2] cycloaddition--[2 + 6 + 2] dehydrogenation reactions, which can be performed under microwave irradiation using 2-(trimethylsilyl)phenyl triflates as benzyne precursors . Another method reported is the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole with substituted methyl cinnamates, followed by Vilsmir-Haack formylation and nucleophilic displacement to yield a series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . Additionally, a catalyst-free synthesis in water has been developed for benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which is considered environmentally benign . Thiamine hydrochloride has also been used as a promoter for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water medium .

Molecular Structure Analysis

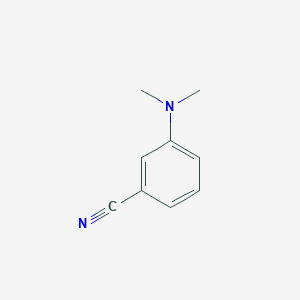

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques such as IR, ^1H NMR, MS, and elemental analyses . The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines represents a new heterocyclic system, and the structure of a 4-dimethylamino derivative showed anti-HIV activity . The molecular and supramolecular structures of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines have been reported, showcasing a diverse range of hydrogen-bonding patterns10.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. The synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines has been achieved through Michael addition/intramolecular cyclization reaction . The synthesis of substituted benzo[4,5]imidazo[1,2-a]pyrimidines through a (3 + 2+1) cyclization of 2-aminobenzimidazole, acetophenone, and N,N-dimethylformamide as a one-carbon synthon has been described, indicating the fluorescent properties of selected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their molecular structure. The tetracyclic compounds prepared through tandem cycloaddition and dehydrogenation reactions emitted blue light when excited at 365 nm and exhibited interesting photophysical properties . The synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been subjected to in vitro disease human cell screening panel assay, with some showing antineoplastic activity . The green synthesis approach for benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has led to compounds with antimicrobial and antitubercular activity . Spectra investigations of the synthesized benzo[4,5]imidazo[1,2-a]pyrimidines using N,N-dimethylformamide as a one-carbon source showed quantum yields ranging from 0.07-0.16 with maxima absorption at 266-294 nm and emission at 472-546 nm .

Scientific Research Applications

Synthesis Methods

- A method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst in a water medium, highlighting environmental benefits and improved yields (Liu, Lei, & Hu, 2012).

- Development of regiospecific synthesis of imidazo[1,2-a]pyrimidines, achieved in yields of 35-92% by a one-pot reaction process (Katritzky, Xu, & Tu, 2003).

- Microwave-assisted synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water under catalyst-free conditions, offering advantages like higher yield and lower environmental impact (Tu et al., 2007).

Biological and Medicinal Applications

- Antineoplastic activity of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showing variable degrees of effectiveness against certain cancer cell lines (Abdel-Hafez, 2007).

- Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines with potent antimicrobial properties compared to standard drugs (Prasoona, Kishore, & Brahmeshwari, 2020).

- Copper oxide nanoparticle catalysed synthesis of imidazo[1,2-a]pyrimidines, which can act as a fluorescent sensor for zinc ion, useful in detecting zinc concentration in drinking water (Rawat & Rawat, 2018).

- Anti-cancer and antioxidant activities of synthesized imidazo[1,2-a]pyrimidine derivatives, showing potential in breast cancer treatment (Rehan, Al Lami, & Alanee, 2021).

Chemical Properties and Structural Analysis

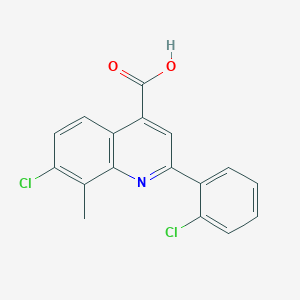

- Studies exploring the structural modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, providing insights into drug development processes (Linton et al., 2011).

- Examination of the crystal structure of a specific compound within the imidazo[1,2-a]pyrimidine class, contributing to the understanding of its chemical properties (Deng, Cao, Cai, Li, & Chen, 2010).

Future Directions

The future directions for research on “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, some imidazopyridine derivatives have shown potential as anticancer agents , suggesting that “this compound” could also have potential in this area.

Mechanism of Action

Target of Action

It is mentioned that the compound is used for proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

It is suggested that the compound interacts with its target site, which could explain the differences in potency and selectivity of different derivatives .

Biochemical Pathways

It is known that the compound is used in proteomics research , which could imply that it may interact with proteins and potentially influence various biochemical pathways.

Result of Action

It is mentioned that the compound is used for proteomics research , suggesting that it may have effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQORVQUIBGFWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393434 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866138-02-5 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)